molecular formula C14H6Cl2O2 B031372 1,5-Dichloroanthraquinone CAS No. 82-46-2

1,5-Dichloroanthraquinone

Cat. No.: B031372
CAS No.: 82-46-2
M. Wt: 277.1 g/mol
InChI Key: MQIUMARJCOGCIM-UHFFFAOYSA-N
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Description

1,5-Dichloroanthraquinone is an organic compound with the molecular formula C14H6Cl2O2. It is a derivative of anthraquinone, where two chlorine atoms are substituted at the 1 and 5 positions of the anthraquinone structure. This compound is known for its applications in the dye industry and has been studied for various chemical and biological properties.

Scientific Research Applications

1,5-Dichloroanthraquinone has several scientific research applications:

Safety and Hazards

1,5-Dichloroanthraquinone causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

While specific future directions for 1,5-Dichloroanthraquinone were not found in the search results, its use as a reagent in the preparation of anthraquinones, which have antitumor activities, suggests potential applications in medical and pharmaceutical research .

Preparation Methods

1,5-Dichloroanthraquinone can be synthesized through several methods. One common synthetic route involves the chlorination of 1,5-dinitroanthraquinone. The reaction is carried out in the presence of liquid phthalic anhydride, which acts as a solvent and facilitates the chlorination process . The reaction typically occurs at elevated temperatures, and the phthalic anhydride is separated after the reaction is complete .

Industrial production methods often involve similar chlorination processes, but with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and improved separation techniques to enhance yield and purity.

Chemical Reactions Analysis

1,5-Dichloroanthraquinone undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted anthraquinone derivatives.

    Oxidation and Reduction:

Common reagents used in these reactions include copper metal powder, potassium acetate, and various nucleophiles. The major products formed depend on the specific nucleophiles and reaction conditions employed.

Comparison with Similar Compounds

1,5-Dichloroanthraquinone can be compared with other anthraquinone derivatives, such as:

    1,4-Dichloroanthraquinone: Similar in structure but with chlorine atoms at the 1 and 4 positions.

    1,8-Dichloroanthraquinone: Another derivative with chlorine atoms at the 1 and 8 positions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications. Its ability to act as a redox mediator sets it apart from other derivatives, making it particularly valuable in environmental and biological research.

Properties

IUPAC Name

1,5-dichloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIUMARJCOGCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058874
Record name 1,5-Dichloro-9,10-anthraquinone
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Molecular Weight

277.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-46-2
Record name 1,5-Dichloroanthraquinone
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Record name 1,5-Dichloroanthraquinone
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Record name 1,5-Dichloroanthraquinone
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Record name 9,10-Anthracenedione, 1,5-dichloro-
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Record name 1,5-Dichloro-9,10-anthraquinone
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Record name 1,5-dichloroanthraquinone
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Record name 1,5-DICHLOROANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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